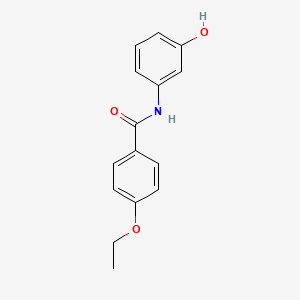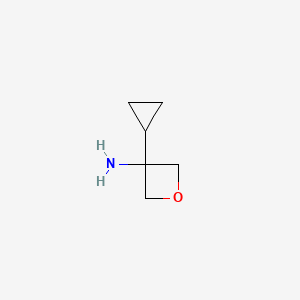
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester is a chemical compound with the molecular formula C8H16Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of carbamic acid and bis(2-chloroethyl)aminomethyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester typically involves the reaction of bis(2-chloroethyl)amine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Bis(2-chloroethyl)amine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.
Acids and Bases: Hydrolysis reactions typically involve acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Hydrolysis Products: Hydrolysis of the ester group yields carbamic acid derivatives.
Substitution Products: Nucleophilic substitution reactions produce various substituted derivatives.
科学研究应用
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, N-nitroso-N-propyl-, ethyl ester
- Ethyl N,N-bis(2-chloroethyl)carbamate
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester is unique due to its specific structure, which combines the properties of carbamic acid and bis(2-chloroethyl)aminomethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
CAS 编号 |
58050-43-4 |
|---|---|
分子式 |
C8H16Cl2N2O2 |
分子量 |
243.13 g/mol |
IUPAC 名称 |
ethyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C8H16Cl2N2O2/c1-2-14-8(13)11-7-12(5-3-9)6-4-10/h2-7H2,1H3,(H,11,13) |
InChI 键 |
YGUBDZVZXJLCNN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)

![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)



![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)






